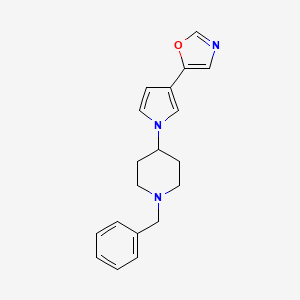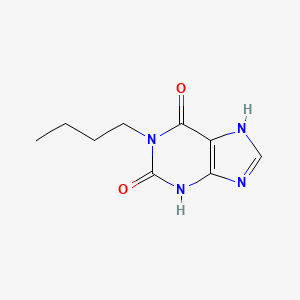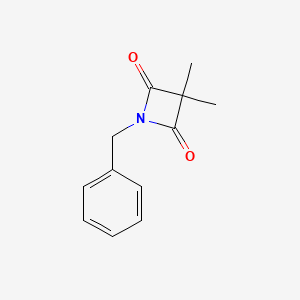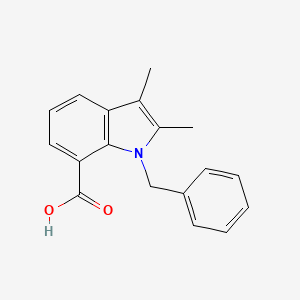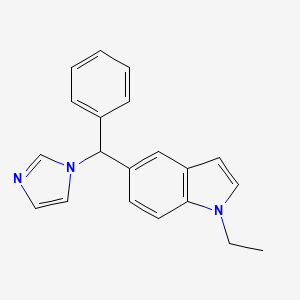
4-Amino-1-Beta-D-Glucopyranosylpyrimidin-2(1h)-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-D-Glucopyranosyl cytosine is a nucleoside analog that consists of a cytosine base attached to a glucopyranose sugar. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biotechnology. The unique structure of 1-D-glucopyranosyl cytosine allows it to interact with biological molecules in ways that can be harnessed for therapeutic and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-D-Glucopyranosyl cytosine can be synthesized through chemo-enzymatic methods. One common approach involves the use of glycosyltransferases, which catalyze the transfer of a glucopyranosyl group to a cytosine base. This method is advantageous due to its specificity and efficiency .
Industrial Production Methods: Industrial production of 1-D-glucopyranosyl cytosine typically involves large-scale enzymatic synthesis. Enzymes such as cyclodextrin glycosyltransferase and sucrose phosphorylase are employed to facilitate the glycosylation process. These enzymes are chosen for their ability to produce high yields of the desired product under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-D-Glucopyranosyl cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where the glucopyranosyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of 1-D-glucopyranosyl cytosine, as well as various substituted analogs that retain the core structure of the compound .
Applications De Recherche Scientifique
1-D-Glucopyranosyl cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1-D-glucopyranosyl cytosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to therapeutic effects .
Similar Compounds:
- 2-O-α-D-glucopyranosyl-L-ascorbic acid
- 2-O-α-D-glucosyl glycerol
- Arbutin
- α-Glucosyl hesperidin
Comparison: 1-D-Glucopyranosyl cytosine is unique in its ability to be incorporated into nucleic acids, unlike other glucopyranosyl compounds that primarily serve as antioxidants or moisturizers. This unique property makes it particularly valuable in medicinal chemistry for the development of antiviral and anticancer therapies .
Propriétés
Formule moléculaire |
C10H15N3O6 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c11-5-1-2-13(10(18)12-5)9-8(17)7(16)6(15)4(3-14)19-9/h1-2,4,6-9,14-17H,3H2,(H2,11,12,18)/t4-,6-,7+,8-,9-/m1/s1 |
Clé InChI |
YYUQXKHCNLFJNF-DDIGBBAMSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



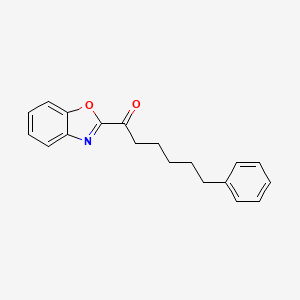

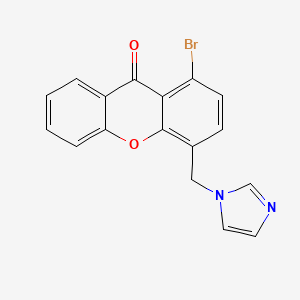
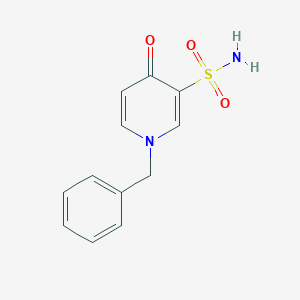
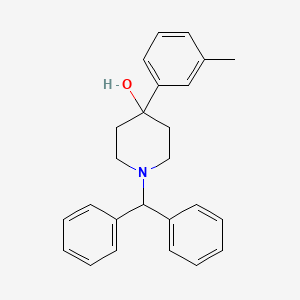
![2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)


